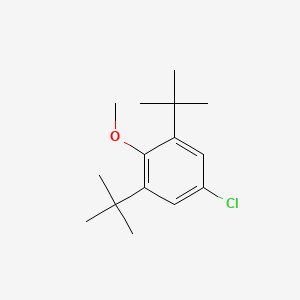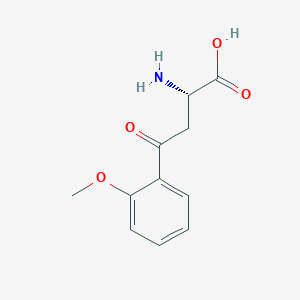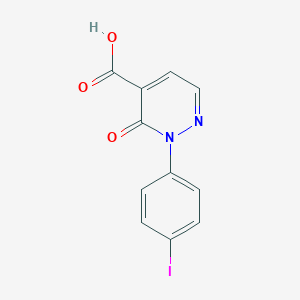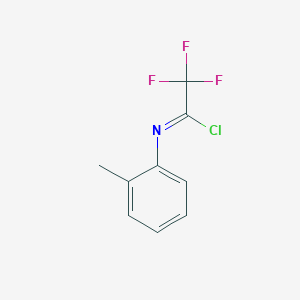
Methyl N-Boc-2-amino-5-iodopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-Boc-2-amino-5-iodopentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, an iodine atom on the pentanoate chain, and a methyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-Boc-2-amino-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-iodopentanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the N-Boc protected amino acid.
Esterification: The carboxylic acid group of the N-Boc protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-Boc-2-amino-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: 2-amino-5-iodopentanoic acid.
Ester Hydrolysis: N-Boc-2-amino-5-iodopentanoic acid.
Aplicaciones Científicas De Investigación
Methyl N-Boc-2-amino-5-iodopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and probes.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and specialty materials.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-Boc-2-amino-4-iodobutanoate: Similar structure but with a shorter carbon chain.
Methyl N-Boc-2-amino-6-iodohexanoate: Similar structure but with a longer carbon chain.
Methyl N-Boc-2-amino-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl N-Boc-2-amino-5-iodopentanoate is unique due to the specific positioning of the iodine atom on the pentanoate chain, which provides distinct reactivity and functionalization options compared to its analogs. The combination of the Boc protecting group and the methyl ester group also enhances its utility in various synthetic applications.
Propiedades
Fórmula molecular |
C11H20INO4 |
|---|---|
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |
Clave InChI |
UIRGEQFGUBOMIT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













